molecular formula C28H35N5O3 B11299194 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline

Cat. No.: B11299194
M. Wt: 489.6 g/mol
InChI Key: WDRMZWWLARVSLM-UHFFFAOYSA-N
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Description

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline core, a piperazine ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of an o-phenylenediamine with a diketone. The piperazine and piperidine rings are then introduced through nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with the quinoxaline core under specific reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated synthesis techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Scientific Research Applications

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-YL}-3-propoxyquinoxaline is unique due to its specific combination of a quinoxaline core with piperazine and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C28H35N5O3

Molecular Weight

489.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C28H35N5O3/c1-3-19-36-27-26(29-24-8-4-5-9-25(24)30-27)33-14-6-7-21(20-33)28(34)32-17-15-31(16-18-32)22-10-12-23(35-2)13-11-22/h4-5,8-13,21H,3,6-7,14-20H2,1-2H3

InChI Key

WDRMZWWLARVSLM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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